Home > Products > Bioactive Reagents P94 > Mal-PEG4-Val-Cit-PAB-OH
Mal-PEG4-Val-Cit-PAB-OH - 2055041-39-7

Mal-PEG4-Val-Cit-PAB-OH

Catalog Number: EVT-274889
CAS Number: 2055041-39-7
Molecular Formula: C33H50N6O11
Molecular Weight: 706.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mal-PEG4-Val-Cit-PAB-OH is a linker for Antibody-Drug-Conjugation (ADC). The Val-Cit group will specifically be cleaved by catepsin B. Because this enzyme is only present in the lysosome, the ADC payload will only be released within the cell. The Azido group will react with DBCO, BCN or other Alkyne groups through click chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.
Overview

Mal-PEG4-Val-Cit-PAB-OH is a specialized chemical compound primarily utilized as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This linker is designed to facilitate targeted drug delivery by enabling the release of therapeutic agents within specific cellular environments, particularly in cancer treatment. The compound comprises several functional groups, including a maleimide moiety, polyethylene glycol (PEG) chain, valine-citrulline (Val-Cit) peptide sequence, and a p-aminobenzyl (PAB) group.

Source

The compound is commercially available from various suppliers, including CD Bioparticles, AxisPharm, and MedKoo Biosciences, among others. It is often produced through synthetic methodologies tailored for high purity and efficacy in bioconjugation applications.

Classification

Mal-PEG4-Val-Cit-PAB-OH belongs to the class of cleavable linkers used in ADCs. Its classification is based on its ability to release drug payloads selectively in response to specific enzymatic cleavage, particularly by cathepsin B, which is predominantly present in lysosomal compartments of cells.

Synthesis Analysis

Methods

The synthesis of Mal-PEG4-Val-Cit-PAB-OH typically involves several key steps:

  1. Preparation of PEG Linker: The polyethylene glycol segment is synthesized or purchased as a pre-formed polymer.
  2. Coupling Reaction: The maleimide group is introduced to the PEG chain through a reaction with thiol-containing compounds, allowing for selective conjugation to proteins or antibodies.
  3. Peptide Coupling: The Val-Cit sequence is incorporated using standard peptide coupling techniques, often utilizing activating agents such as carbodiimides.
  4. Final Functionalization: The p-aminobenzyl moiety is added to complete the linker structure.

Technical details regarding the reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of Mal-PEG4-Val-Cit-PAB-OH can be represented by its molecular formula C33H50N6O11C_{33}H_{50}N_{6}O_{11} and a molecular weight of approximately 706.8 g/mol. The compound features:

  • A maleimide group that reacts with thiols.
  • A four-unit polyethylene glycol chain that enhances solubility and biocompatibility.
  • A valine-citrulline dipeptide that serves as a cleavable site.
  • A p-aminobenzyl group that aids in conjugation processes.

Data

The compound has a CAS number of 2055041-39-7, indicating its unique identity in chemical databases.

Chemical Reactions Analysis

Reactions

Mal-PEG4-Val-Cit-PAB-OH undergoes specific chemical reactions that are pivotal for its function as an ADC linker:

  1. Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups on antibodies or other biomolecules to form stable thioether bonds.
  2. Enzymatic Cleavage: The Val-Cit sequence is cleaved by cathepsin B in acidic conditions found within lysosomes, releasing the attached drug payload specifically within target cells.

Technical details include the reaction kinetics and conditions under which these reactions are optimal for achieving high specificity and efficiency.

Mechanism of Action

Process

The mechanism of action for Mal-PEG4-Val-Cit-PAB-OH involves the targeted delivery of cytotoxic drugs to cancer cells:

  1. Conjugation: The linker attaches to an antibody via the maleimide-thiol reaction.
  2. Internalization: The antibody-drug conjugate is internalized by target cells through receptor-mediated endocytosis.
  3. Release Mechanism: Once inside the cell, cathepsin B cleaves the Val-Cit bond, releasing the cytotoxic agent directly into the cytoplasm where it can exert its therapeutic effects.

Data

Studies have shown that this mechanism enhances therapeutic efficacy while minimizing systemic toxicity by ensuring that drug release occurs only within targeted cells.

Physical and Chemical Properties Analysis

Physical Properties

Mal-PEG4-Val-Cit-PAB-OH exhibits several notable physical properties:

  • Purity: ≥95%
  • Solubility: Highly soluble in aqueous solutions due to the PEG component.

Chemical Properties

Key chemical properties include:

  • Stability under physiological conditions prior to cleavage.
  • Reactivity towards thiols due to the maleimide group.

Relevant data from studies indicate that this compound maintains stability in various biological environments until it reaches its target site.

Applications

Mal-PEG4-Val-Cit-PAB-OH is primarily used in scientific research and clinical applications related to:

  1. Antibody-Drug Conjugate Development: It plays a crucial role in developing targeted therapies for cancer treatment.
  2. Bioconjugation Techniques: Employed in various bioconjugation strategies for improving drug delivery systems.
  3. Research on Enzyme-Specific Drug Release: Utilized in studies exploring enzyme-triggered drug release mechanisms.
Introduction to Mal-PEG4-Val-Cit-PAB-OH

Structural Composition and Functional Groups

The structural complexity of Mal-PEG4-Val-Cit-PAB-OH (molecular weight: 706.78 g/mol, molecular formula: C₃₃H₅₀N₆O₁₁) enables its multifunctional role in ADC engineering. Each component serves distinct pharmacological and chemical purposes that collectively enhance ADC efficacy and specificity [3] [4] [8]. The systematic integration of these modules is depicted in the following interactive table:

Table 1: Structural Components of Mal-PEG4-Val-Cit-PAB-OH

ComponentChemical StructureMolecular Weight ContributionPrimary FunctionKey References
Maleimide (Mal)N-substituted 2,5-dihydro-2,5-dioxopyrrole98.06 g/molThiol-selective conjugation at pH 6.5-7.5 [1] [8]
PEG4 Spacer15-atom ethylene glycol chain194.23 g/molEnhances hydrophilicity, reduces aggregation, improves pharmacokinetics [2] [4]
Val-Cit DipeptideL-valyl-L-citrulline amide245.29 g/molSubstrate for cathepsin B-mediated cleavage in lysosomes [2] [6]
PAB-OH4-(aminomethyl)benzyl alcohol121.14 g/molSelf-immolative spacer enabling 1,6-elimination after dipeptide cleavage [1] [4]

Maleimide (Mal) Group: Thiol-Reactive Conjugation Chemistry

The N-terminal maleimide serves as an electrophilic Michael acceptor for chemoselective conjugation with thiol groups. Under physiological pH (6.5–7.5), it reacts selectively with cysteine residues on reduced antibodies to form stable thioether adducts. This reaction achieves >90% conjugation efficiency within hours under controlled conditions, making it ideal for industrial-scale ADC production. The maleimide-thiol chemistry facilitates site-specific payload attachment, typically to interchain disulfides partially reduced to generate 4–8 thiol groups per antibody. While maleimide adducts demonstrate high plasma stability, recent studies note potential thiol exchange reactions in vivo—a consideration addressed through next-generation maleimide alternatives, though Mal-PEG4-Val-Cit-PAB-OH retains widespread use due to its proven reliability [1] [2] [8].

PEG4 Spacer: Hydrophilicity and Solubility Enhancement

The tetraethylene glycol (PEG4) module contains 15 atoms (3 oxygen, 12 carbon) forming a 19.2 Å hydrophilic spacer between the maleimide and dipeptide. This design counters the hydrophobicity imparted by cytotoxic payloads like MMAE or DM1, which typically trigger aggregation and rapid clearance. PEG4 increases the compound’s aqueous solubility to >125 mg/mL in DMSO, preventing precipitation during conjugation. Critically, it extends ADC plasma half-life by reducing nonspecific interactions with macrophages and hepatic cells, thereby enhancing tumor accumulation. Studies comparing PEGn variants (n=0–8) confirm PEG4 optimally balances steric flexibility with minimal immunogenicity, making it a gold-standard spacer in cleavable linkers [2] [4] [6].

Val-Cit Dipeptide: Protease-Mediated Cleavage Specificity

The L-valyl-L-citrulline dipeptide functions as a protease-labile cleavage site, designed specifically for cathepsin B—a cysteine protease overexpressed in tumor lysosomes. Unlike endogenous plasma proteases, cathepsin B recognizes Val-Cit’s amide bond (KM ≈ 15 μM), hydrolyzing it with 50–100× higher efficiency than Phe-Lys or Ala-Lys dipeptides. Citrulline’s neutral side chain ensures stability in circulation (t½ >7 days in plasma), while intracellular cleavage releases the PAB-OH moiety within 30 minutes of lysosomal internalization. The dipeptide’s susceptibility to cathepsin B is sterically sensitive: truncated PEG spacers ([2] [6] [7].<="" by="" cleavage="" efficiency="" module="" necessity="" of="" p="" peg4="" reduce="" the="" underscoring="">

Para-Aminobenzyloxycarbonyl (PAB-OH): Self-Immolative Linker Mechanism

The para-aminobenzyl alcohol (PAB-OH) group enables a traceless release mechanism via 1,6-elimination. Upon Val-Cit cleavage, the liberated amine attacks the benzyl carbonyl, triggering spontaneous decomposition into quinone methide and CO₂, ultimately releasing the hydroxylmethylbenzyl (PAB-OH) derivative of the payload. This self-immolation occurs within seconds, ensuring rapid and complete drug liberation without residual linker fragments attached. The PAB group’s benzylic alcohol (–CH₂OH) may be functionalized as p-nitrophenyl carbonate (PNP) or activated esters for coupling to amine-bearing payloads like doxorubicin or auristatins. This modular design enables >90% payload release in cathepsin B-rich environments, maximizing therapeutic efficacy [1] [4].

Historical Development of ADC Linkers and Role of Mal-PEG4-Val-Cit-PAB-OH

The evolution of Mal-PEG4-Val-Cit-PAB-OH reflects three decades of ADC linker optimization, driven by limitations in early conjugation technologies. First-generation ADCs (2000s) utilized hydrazone or disulfide linkers, which suffered from plasma instability and off-target drug release. The pivotal introduction of the Val-Cit-PAB motif in 1999 by Dubowchik et al. enabled protease-specific release, reducing systemic toxicity. Subsequent refinements addressed hydrophobicity-driven aggregation: incorporation of PEG spacers (2010s) improved solubility, with PEG4 emerging as optimal after pharmacokinetic screening. Modern innovations focus on linker "elongation" via branched PEG architectures to enable high drug-to-antibody ratios (DAR 6–8) without compromising cleavage efficiency—a challenge noted in shorter branched linkers [4] [6] [7].

Table 2: Evolution of ADC Linker Technologies Leading to Mal-PEG4-Val-Cit-PAB-OH

GenerationTime PeriodLinker ChemistryLimitationsKey AdvancementsRole of Val-Cit-PAB
First1990–2005Hydrazone, disulfideAcid-labile premature release; plasma instabilityN/ANot yet developed
Second2005–2015Val-Cit-PAB (non-PEG)Aggregation at DAR >4; rapid clearanceProtease-specific release; improved intracellular activationCore cleavage mechanism established
Third2015–presentMal-PEG4-Val-Cit-PAB-OHSteric hindrance in branched conjugatesPEG4 spacer enhances solubility and DAR capacity; maintains cathepsin cleavageIntegration with hydrophilic spacer
Future2020s+Branched PEG4-Val-Cit-PABSynthetic complexityHomogeneous DAR 6–8 conjugates with uncompromised efficacyBasis for advanced architectures

The linker’s historical significance is underscored by its role in enabling homogeneous, high-DAR ADCs. Early heterogeneous conjugates (e.g., brentuximab vedotin, DAR 3.5–4) utilized non-PEG Val-Cit-PAB, limiting drug loading due to hydrophobicity. PEG4 integration permitted DAR 4–8 conjugates with uniform drug distribution, exemplified by trastuzumab-MMAE ADCs where a "long" branched PEG4 linker maintained cytotoxicity (IC50 ≈ 1 nM) versus a "short" variant (IC50 >10 nM). This spacer length dependency highlights PEG4’s critical role in mitigating steric hindrance of cathepsin B accessibility. Current clinical-stage ADCs increasingly employ Mal-PEG4-Val-Cit-PAB-OH in branched formats, enabling DAR 6 conjugates with tumor-selective payload release comparable to conventional DAR 4 counterparts [4] [7].

Table 3: Key Compound Names and Identifiers

Systematic NameCAS NumberMolecular WeightSynonyms
Mal-PEG4-Val-Cit-PAB-OH2055041-39-7706.78 g/molBP-40342; BP-23204; M25493
N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide2055041-39-7706.78 g/molMaleimidotetraethylglycyl-valyl-citrullinyl-PAB-OH

Properties

CAS Number

2055041-39-7

Product Name

Mal-PEG4-Val-Cit-PAB-OH

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide

Molecular Formula

C33H50N6O11

Molecular Weight

706.79

InChI

InChI=1S/C33H50N6O11/c1-23(2)30(32(45)37-26(4-3-12-35-33(34)46)31(44)36-25-7-5-24(22-40)6-8-25)38-27(41)11-14-47-16-18-49-20-21-50-19-17-48-15-13-39-28(42)9-10-29(39)43/h5-10,23,26,30,40H,3-4,11-22H2,1-2H3,(H,36,44)(H,37,45)(H,38,41)(H3,34,35,46)/t26-,30-/m0/s1

InChI Key

RFGYJIMAJDHMSQ-YZNIXAGQSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O

Solubility

Soluble in DMSO

Synonyms

Mal-PEG4-Val-Cit-PAB-OH

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.